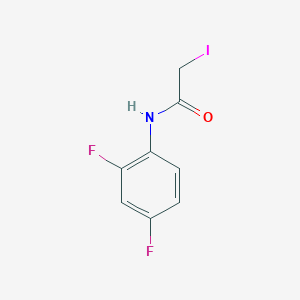

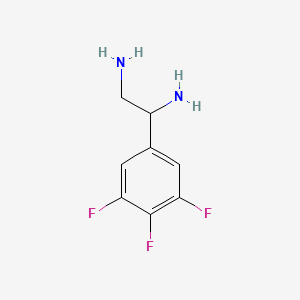

![molecular formula C23H22N4O4S2 B12123685 Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B12123685.png)

Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}chinoxalin-2-yl)amino]thiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiophenderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiophenring umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist, was sie zu einem interessanten Gegenstand in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}chinoxalin-2-yl)amino]thiophen-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinoxalinkerns: Der Chinoxalinkern kann durch Kondensation von o-Phenylendiamin mit einem geeigneten Diketon, wie z. B. Glyoxal, unter sauren Bedingungen synthetisiert werden.

Sulfonierung: Das Chinoxalinderivat wird dann mit 4-Methylbenzolsulfonylchlorid in Gegenwart einer Base wie Pyridin sulfoniert, um die Sulfonylgruppe einzuführen.

Bildung des Thiophenrings: Der Thiophenring wird durch Reaktion des sulfonierten Chinoxalins mit einem geeigneten Thiophenvorläufer unter kontrollierten Bedingungen gebildet.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Methanol in Gegenwart eines sauren Katalysators, um den Methylester zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}chinoxalin-2-yl)amino]thiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wobei die Sulfonylgruppe möglicherweise zu einem Sulfid reduziert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators wie Eisen(III)chlorid.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Sulfide.

Substitution: Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung wird Methyl-4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}chinoxalin-2-yl)amino]thiophen-3-carboxylat auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre strukturellen Merkmale ermöglichen es ihr, mit spezifischen biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Entwicklung neuer Arzneimittel macht.

Industrie

Im Industriebereich wird diese Verbindung zur Synthese von fortschrittlichen Materialien wie Polymeren und Farbstoffen verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}chinoxalin-2-yl)amino]thiophen-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Sulfonyl- und Chinoxalingruppen ermöglichen es, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zur Hemmung oder Aktivierung spezifischer biochemischer Pfade führen, was zu den beobachteten biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl and quinoxaline groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-3-sulfonylamino-2-thiophencarboxylat

- 4,5-Dimethyl-2-aminothiophen-3-carboxylat

- Chinoxalinderivate mit Sulfonylgruppen

Einzigartigkeit

Methyl-4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}chinoxalin-2-yl)amino]thiophen-3-carboxylat ist einzigartig durch seine Kombination aus einem Thiophenring mit einem Chinoxalinkern und einer Sulfonylgruppe. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht üblich sind, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C23H22N4O4S2 |

|---|---|

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

methyl 4,5-dimethyl-2-[[3-[(4-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C23H22N4O4S2/c1-13-9-11-16(12-10-13)33(29,30)27-21-20(24-17-7-5-6-8-18(17)25-21)26-22-19(23(28)31-4)14(2)15(3)32-22/h5-12H,1-4H3,(H,24,26)(H,25,27) |

InChI-Schlüssel |

YZHUZCDFHIWZNP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C(=C(S4)C)C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

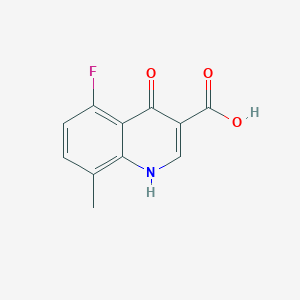

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B12123638.png)

![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)

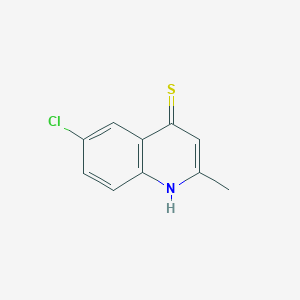

![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)

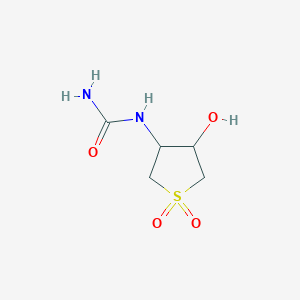

![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)

![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)